2-chloro-n-[2-(2-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-chloro-n-[2-(2-methoxyphenyl)ethyl]acetamide: is a chemical compound that belongs to the class of amides. It is characterized by the presence of a chloro group and a methoxyphenethyl group attached to the acetamide structure. This compound is known for its unique properties and is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-n-[2-(2-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2-chloroacetamide with o-methoxyphenethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. The industrial methods also focus on minimizing waste and optimizing resource utilization to achieve sustainable production .
Chemical Reactions Analysis
Types of Reactions: 2-chloro-n-[2-(2-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used. The reactions are conducted under controlled conditions to prevent over-oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives with different functional groups.
Oxidation Reactions: Oxidized products such as oxides or hydroxylated derivatives.
Reduction Reactions: Reduced derivatives with different functional groups.
Scientific Research Applications
Chemistry: 2-chloro-n-[2-(2-methoxyphenyl)ethyl]acetamide is used as a reagent in organic synthesis to prepare various derivatives and intermediates. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to study its effects on cellular processes and pathways. It is also utilized in the development of new biochemical assays and diagnostic tools .
Medicine: It is investigated for its pharmacological properties and potential use in treating various diseases .
Industry: In industrial research, this compound is used in the development of new materials and chemical products. It is also employed in the formulation of specialty chemicals and additives .
Mechanism of Action
The mechanism of action of 2-chloro-n-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 2-Chloro-N-(hydroxymethyl)acetamide
- 2-Chloro-N-methylacetamide
- 2-Chloro-N-phenylacetamide
- 2-Chloro-N,N-diethylacetamide
Comparison: 2-chloro-n-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to the presence of the o-methoxyphenethyl group, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, solubility, and pharmacological effects. The specific structural features of this compound make it valuable for certain applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-15-10-5-3-2-4-9(10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWLLNXPBUJXFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187766 |
Source
|
Record name | Acetamide, 2-chloro-N-(o-methoxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34162-11-3 |
Source
|
Record name | Acetamide, 2-chloro-N-(o-methoxyphenethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162113 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-chloro-N-(o-methoxyphenethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20187766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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